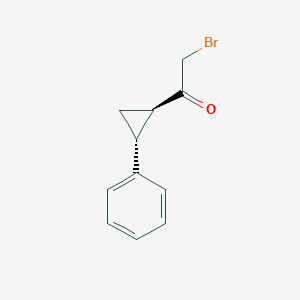

1beta-(Bromacetyl)-2alpha-Phenylcyclopropan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

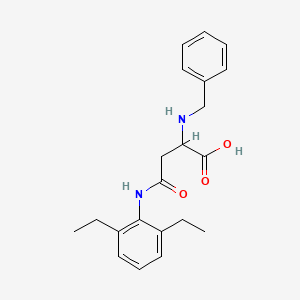

Bromoacetyl is a functional group derived from acetic acid where a bromine atom replaces one of the methyl group hydrogens . Phenylcyclopropane is a cyclopropane ring attached to a phenyl group .

Synthesis Analysis

Bromoacetyl compounds can be synthesized by adding the bromoacetyl moiety to a peptide while the peptide is fully protected . As for phenylcyclopropane, its synthesis might involve complex organic reactions.Chemical Reactions Analysis

Bromoacetyl compounds can act as versatile building blocks in the preparation of polyfunctionalized heterocyclic systems . The specific reactions would depend on the other components of the molecule.Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure .Wissenschaftliche Forschungsanwendungen

- Details: Forscher haben seine synthetischen Wege und chemischen Reaktionen untersucht, um kritische polyfunktionelle heterocyclische Systeme zu schaffen. Diese Systeme spielen eine entscheidende Rolle in der Wirkstoffforschung, Materialwissenschaft und organischen Synthese .

Heterocyclische Synthese

Luft- und Raumfahrt sowie biomedizinische Materialien: (Im Zusammenhang mit Beta-Titanlegierungen):

Zusammenfassend lässt sich sagen, dass 1beta-(Bromacetyl)-2alpha-Phenylcyclopropan in verschiedenen Bereichen, von der synthetischen Chemie über biologische Studien bis hin zur Materialwissenschaft, vielversprechend ist. Forscher erforschen weiterhin sein Potenzial, und seine Anwendungen könnten sich in Zukunft weiter ausweiten . Wenn Sie detailliertere Informationen zu einem bestimmten Aspekt benötigen, zögern Sie nicht zu fragen!

Wirkmechanismus

Target of Action

The primary target of 1beta-(Bromoacetyl)-2alpha-phenylcyclopropane, also known as 2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone, is Interleukin-1β (IL-1β) . IL-1β is a potent inflammatory cytokine that plays a crucial role in immune defense and immune-mediated diseases . It is produced predominantly by myeloid cells such as macrophages, neutrophils, and mast cells .

Mode of Action

The compound interacts with IL-1β and neutralizes its inflammatory activity by blocking its interaction with IL-1 receptors . The crystal structure of a similar compound bound to human IL-1β reveals a complex surface epitope with an intricate network of well-ordered water molecules at the antibody-antigen interface .

Biochemical Pathways

The compound affects the IL-1β pathway, which plays a pivotal role in local and systemic inflammatory responses . By blocking the interaction of IL-1β with its receptor, the compound disrupts the signaling cascade that leads to the production of pro-inflammatory cytokines and growth factors .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation. By neutralizing IL-1β, the compound can mitigate the inflammatory response, potentially alleviating symptoms of diseases characterized by excessive inflammation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH and ionic strength of the solution can affect the compound’s solubility and stability . Additionally, the presence of other biomolecules in the cellular environment could potentially impact the compound’s interaction with IL-1β .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-7-11(13)10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2/t9-,10+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDDRMXZVRTVMO-VHSXEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)CBr)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)CBr)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62608-41-7 |

Source

|

| Record name | rac-2-bromo-1-[(1R,2R)-2-phenylcyclopropyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2416623.png)

![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-1-carboxamide](/img/structure/B2416624.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2416626.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

![N-(4-fluorophenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2416634.png)

![4-(methoxymethyl)-1-{1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}-1H-1,2,3-triazole](/img/structure/B2416637.png)